A Technical Guide to 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Chemistry
A Technical Guide to 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative poised as a significant building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical properties, the strategic importance of its functional groups, and its potential applications, offering field-proven insights for its utilization in complex molecular synthesis.
Core Compound Profile
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃INO | Inferred from isomer |
| Molecular Weight | 303.02 g/mol | Calculated from formula |
| IUPAC Name | 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine | - |
The unique trifluoromethylpyridine (TFMP) motif is a cornerstone in numerous active ingredients across the pharmaceutical and agrochemical sectors[1][2]. The strategic placement of the iodo, methoxy, and trifluoromethyl groups on the pyridine scaffold of this particular isomer offers a distinct combination of reactivity and physicochemical properties.
The Scientific Rationale: A Trifecta of Functionality
The utility of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine as a synthetic intermediate stems from the synergistic interplay of its three key functional groups. Understanding the causality behind their individual contributions is crucial for designing effective synthetic strategies.
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The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is a bioisostere for various functionalities and is known to significantly enhance the metabolic stability and bioavailability of drug candidates[1]. Its inclusion can improve lipophilicity, which is a critical parameter in drug design for cell membrane permeability. The trifluoromethyl group's influence on the electronic nature of the pyridine ring also modulates the reactivity of the other substituents. The development of trifluoromethylated pyridines has been a significant focus in the creation of novel agrochemicals and pharmaceuticals[3].
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The Iodine Atom (-I): The iodine substituent at the 2-position is a highly versatile synthetic handle. Its presence makes the molecule an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings[1]. This allows for the facile introduction of a diverse range of molecular fragments, enabling the rapid generation of compound libraries for biological screening. The reactivity of the C-I bond is a cornerstone of its utility as a building block.
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The Methoxy Group (-OCH₃): The methoxy group at the 3-position is an electron-donating group that can influence the regioselectivity of further chemical transformations on the pyridine ring. Its presence can also impact the binding of the molecule to biological targets through hydrogen bonding interactions. While the trifluoromethoxy (-OCF₃) group has also gained significant attention for its unique electronic properties, the methoxy group offers a different electronic and steric profile that can be advantageous in specific applications[4].
The combination of these groups on a pyridine scaffold, a privileged structure in medicinal chemistry, creates a powerful platform for the synthesis of novel, biologically active molecules[1].
Synthetic Pathways and Methodologies
While a specific, validated synthesis for 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is not detailed in the provided literature, a plausible synthetic workflow can be conceptualized based on established pyridine chemistry.
Conceptual Synthetic Workflow
A logical approach would involve the synthesis of a substituted pyridine core followed by the introduction of the iodo and methoxy groups. The trifluoromethyl group is often incorporated early in the synthesis of such intermediates[2][3].
Caption: A conceptual workflow for the synthesis of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine.
Key Experimental Considerations
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Synthesis of the Trifluoromethylpyridine Core: The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridines or cyclocondensation reactions using trifluoromethyl-containing building blocks[2]. The choice of method would depend on the desired substitution pattern and the availability of starting materials.
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Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro substituent) with sodium methoxide. The reaction conditions would need to be carefully controlled to ensure regioselectivity.
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Iodination: Regioselective iodination of the pyridine ring can be challenging due to the directing effects of the existing substituents. Electrophilic iodination using reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common method. The conditions would need to be optimized to favor iodination at the 2-position. For instance, the iodination of 3-methoxy-6-methylpyridine has been achieved using potassium iodide and iodine[5].
Applications in Research and Development
The structural motifs present in 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine suggest its high potential as an intermediate in the discovery of new therapeutic agents and agrochemicals.
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Drug Discovery: Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions. The trifluoromethyl group can enhance a molecule's pharmacokinetic profile[1]. This building block could be instrumental in the synthesis of inhibitors for various enzymes or modulators of receptor activity.
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Agrochemicals: Many successful herbicides, fungicides, and insecticides contain the trifluoromethylpyridine scaffold[2][3]. The unique substitution pattern of this compound could lead to the development of new crop protection agents with improved efficacy and selectivity.
The versatility of the C-I bond allows for its use in creating diverse libraries of compounds for high-throughput screening, accelerating the discovery process in both fields.
Conclusion
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine represents a highly valuable and versatile building block for chemical synthesis. The strategic combination of a reactive iodine atom, a bioavailability-enhancing trifluoromethyl group, and a modulating methoxy group on a privileged pyridine scaffold provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. A thorough understanding of the interplay between these functional groups is paramount for its effective application in the development of next-generation pharmaceuticals and agrochemicals.
References
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PubChem. 2-(Benzylthio)-5-iodo-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
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Funasaka, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 97-109. [Link]
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Feng, P., et al. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047-7051. [Link]
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ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine. [Link]
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BioOrganics. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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